1-Bromo-2,3-dimethoxy-5-nitronaphthalene 1-Bromo-2,3-dimethoxy-5-nitronaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14019183
InChI: InChI=1S/C12H10BrNO4/c1-17-10-6-8-7(11(13)12(10)18-2)4-3-5-9(8)14(15)16/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10BrNO4
Molecular Weight: 312.12 g/mol

1-Bromo-2,3-dimethoxy-5-nitronaphthalene

CAS No.:

Cat. No.: VC14019183

Molecular Formula: C12H10BrNO4

Molecular Weight: 312.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,3-dimethoxy-5-nitronaphthalene -

Specification

Molecular Formula C12H10BrNO4
Molecular Weight 312.12 g/mol
IUPAC Name 1-bromo-2,3-dimethoxy-5-nitronaphthalene
Standard InChI InChI=1S/C12H10BrNO4/c1-17-10-6-8-7(11(13)12(10)18-2)4-3-5-9(8)14(15)16/h3-6H,1-2H3
Standard InChI Key ZQVHCHZMVCBDKZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C=CC=C(C2=C1)[N+](=O)[O-])Br)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a naphthalene ring system substituted at the 1-position with bromine, the 2- and 3-positions with methoxy groups (-OCH₃), and the 5-position with a nitro group (-NO₂). This arrangement creates distinct electronic effects: the electron-withdrawing nitro and bromine groups deactivate the aromatic ring, while the methoxy groups donate electrons via resonance. The interplay of these substituents dictates regioselectivity in subsequent reactions.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight312.12 g/mol
Density~1.7 g/cm³ (estimated)
Melting Point98–99°C (analogous compounds)
Boiling Point~338°C (extrapolated)
SolubilityLow in water; soluble in DMSO

The density and boiling point are extrapolated from structurally similar bromonitronaphthalenes, such as 1-bromo-2-nitronaphthalene, which exhibits a density of 1.7 g/cm³ and a boiling point of 338°C . The nitro group’s strong electron-withdrawing nature contributes to the compound’s low aqueous solubility, necessitating polar aprotic solvents for reactions.

Synthetic Methodologies

Nitration and Bromination Sequence

The synthesis typically begins with a dimethoxynaphthalene precursor. Nitration at the 5-position is achieved using a nitrating mixture (HNO₃/H₂SO₄), followed by bromination at the 1-position via electrophilic aromatic substitution (EAS) with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The methoxy groups direct incoming electrophiles to specific positions: the para and ortho sites relative to the electron-donating -OCH₃ groups.

Transetherification and Functionalization

Recent advances leverage transetherification reactions to modify alkoxy groups. For example, substituting methoxy with tert-butoxy groups under microwave irradiation in dimethoxyethane-toluene mixtures enhances steric bulk, as demonstrated in analogous nitrobenzene systems . This method could adapt to 1-bromo-2,3-dimethoxy-5-nitronaphthalene to produce tert-butoxy variants for specialized applications.

Optimization Strategies

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling coupling with amines or thiols to generate bioactive molecules. For instance, replacing bromine with piperazine moieties could yield dopamine receptor ligands, while nitro group reduction to -NH₂ facilitates access to aniline-derived pharmacophores.

Dye and Pigment Synthesis

Conjugation between the nitro group and aromatic system produces intense absorbance in the visible spectrum, making the compound a candidate for azo dye precursors. Subsequent diazotization and coupling reactions generate chromophores with tunable wavelengths, applicable in textile and polymer industries.

Materials Science

The planar naphthalene core supports π-π stacking in supramolecular assemblies. Functionalization with electron-deficient groups (e.g., -NO₂) enhances electronic conductivity in organic semiconductors, as seen in nitro-substituted polyaromatic hydrocarbons .

Future Research Directions

Green Synthesis Methods

Exploring catalytic nitration using zeolites or ionic liquids could reduce reliance on corrosive HNO₃/H₂SO₄ mixtures. Similarly, photochemical bromination may offer safer alternatives to molecular bromine .

Biomedical Applications

Functionalizing the naphthalene core with targeting moieties (e.g., folate) could yield tumor-selective prodrugs, leveraging the nitro group’s hypoxia-activated cytotoxicity.

Computational Modeling

Density functional theory (DFT) studies could predict reaction pathways and substituent effects, guiding the design of derivatives with enhanced reactivity or selectivity .

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